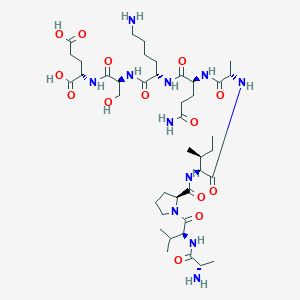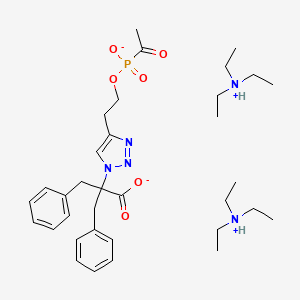
Dxps-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dxps-IN-1 is a compound known for its inhibitory effects on the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). This enzyme plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many bacteria and some parasites . This compound has shown significant antibacterial activity, making it a promising candidate for the development of new antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dxps-IN-1 involves the use of alkyl acetylphosphonate (alkylAP) as a key intermediate. The synthetic route typically includes the reaction of homopropargyl alcohol with dimethyl-N,N-diisopropylphosphoramidite to form but-3-yn-1-yl dimethyl phosphite. This intermediate is then subjected to Michaelis-Arbuzov reaction conditions by treatment with acetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dxps-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the compound .
Applications De Recherche Scientifique
Dxps-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a tool to study the non-mevalonate pathway of isoprenoid biosynthesis and to develop new synthetic methodologies.
Biology: this compound is employed in research focused on bacterial metabolism and adaptation, providing insights into the role of DXPS in various biological processes.
Medicine: The compound’s antibacterial activity makes it a potential candidate for the development of new antibiotics, especially against drug-resistant bacterial strains.
Industry: this compound can be used in the development of new antimicrobial agents and in the study of metabolic pathways in industrial microorganisms.
Mécanisme D'action
Dxps-IN-1 exerts its effects by inhibiting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). This enzyme catalyzes the formation of 1-deoxy-D-xylulose-5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate. This compound binds to the active site of DXPS, preventing the formation of DXP and thereby disrupting the non-mevalonate pathway of isoprenoid biosynthesis . This inhibition leads to a decrease in the production of essential isoprenoids, ultimately affecting the survival and growth of bacteria .
Comparaison Avec Des Composés Similaires
Dxps-IN-1 is unique in its high affinity and specificity for DXPS compared to other inhibitors . Similar compounds include:
Butyl acetylphosphonate (BAP): Another DXPS inhibitor with similar antibacterial activity.
Homopropargyl acetylphosphonate (pro-hpAP): A prodrug form of BAP that shows improved potency and efficacy in vivo.
Ketoclomazone and its analogues: These compounds also inhibit DXPS but have different structural features and inhibitory mechanisms.
This compound stands out due to its potent inhibition of DXPS and its potential for development as a novel antibacterial agent .
Propriétés
Formule moléculaire |
C34H54N5O6P |
|---|---|
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
2-[4-[2-[acetyl(oxido)phosphoryl]oxyethyl]triazol-1-yl]-2-benzyl-3-phenylpropanoate;triethylazanium |
InChI |
InChI=1S/C22H24N3O6P.2C6H15N/c1-17(26)32(29,30)31-13-12-20-16-25(24-23-20)22(21(27)28,14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19;2*1-4-7(5-2)6-3/h2-11,16H,12-15H2,1H3,(H,27,28)(H,29,30);2*4-6H2,1-3H3 |
Clé InChI |
UAJUIMMIGHWIRZ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC(=O)P(=O)([O-])OCCC1=CN(N=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


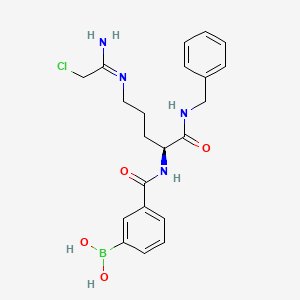
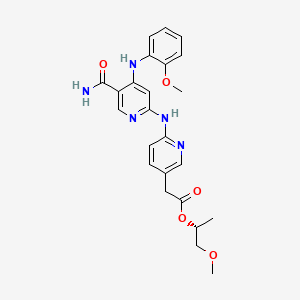
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
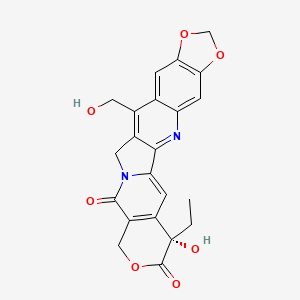
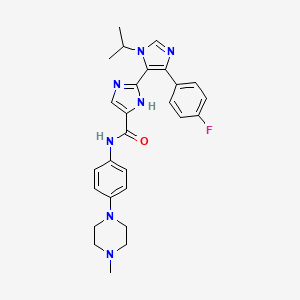
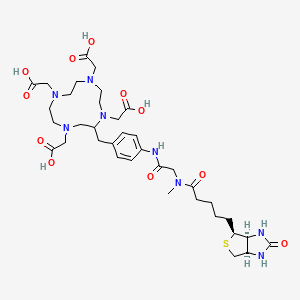

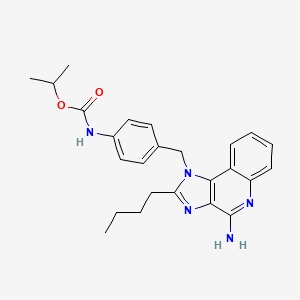
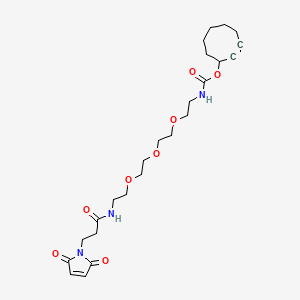
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
